Product packaging for Flumexadol(Cat. No.:CAS No. 30914-89-7)

Flumexadol

Cat. No.: B1202076
CAS No.: 30914-89-7
M. Wt: 231.21 g/mol
InChI Key: GXPYCYWPUGKQIJ-UHFFFAOYSA-N
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Description

Historical Overview of Academic Investigation into Flumexadol

The academic investigation into this compound can be traced back to the work of the Centre Europeen de Recherches Mauvernay (CERM), as indicated by its developmental code, CERM-1841. A pivotal study published in 1978 brought this compound to the forefront of analgesic research. This study highlighted this compound as a new non-narcotic analgesic and provided a comparative analysis against established pain relievers.

The research demonstrated that this compound possessed potent analgesic properties. Notably, early studies suggested that it did not induce tolerance or physical dependence, a significant advantage over opioid analgesics. The synthesis of this compound has also been documented in the scientific literature. wikipedia.org

A related compound of interest is Oxaflozane (B1204061), which was marketed under the brand name Conflictan. wikipedia.org Oxaflozane is a prodrug that metabolizes into this compound in the body. wikipedia.org It was formerly used in France as an antidepressant and anxiolytic, providing an indirect clinical context to the activity of this compound. wikipedia.orgpatsnap.com However, the clinical use of Oxaflozane has since been discontinued. patsnap.com

Contemporary Research Landscape and Unaddressed Questions Pertaining to this compound

Direct contemporary research on this compound is scarce. The cessation of its development and the fact that it was never marketed have led to a significant decline in studies specifically focused on this compound. The reasons for the discontinuation of its development are not extensively detailed in the available literature, which leaves a significant gap in its historical narrative.

Despite the lack of recent direct research, the scientific principles underlying this compound's mechanism of action remain an active area of investigation. The role of 5-HT1A and 5-HT2C receptor agonists in modulating pain and other neurological functions continues to be explored. nih.govbiorxiv.orgnih.govbiorxiv.org Research into these receptors is now more nuanced, looking at aspects like functional selectivity, where a compound can activate the same receptor to produce different downstream effects. biorxiv.orgbiorxiv.org

The historical investigation into this compound has left several unaddressed questions:

Reasons for Market Discontinuation: A definitive explanation for why this compound never reached the market, despite promising early research, is not publicly available. Understanding the specific hurdles it faced—be they related to efficacy, safety, pharmacokinetics, or commercial viability—would provide a more complete picture of its developmental history.

Full Pharmacological Profile: While its primary mechanism as a 5-HT1A and 5-HT2C agonist is known, a comprehensive understanding of its broader pharmacological profile, including potential off-target effects and a more detailed characterization of its metabolites, is not fully elucidated in the available literature.

Anorectic Potential: There have been suggestions that this compound might have potential as an anorectic, or appetite suppressant, due to its action on the 5-HT2C receptor. wikipedia.org However, dedicated research to explore this potential therapeutic application appears to be limited or non-existent.

Comparative Clinical Pharmacology: A thorough comparative analysis of the clinical pharmacology of this compound versus its prodrug, Oxaflozane, particularly concerning their efficacy and side effect profiles in a clinical setting, has not been extensively documented.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F3NO B1202076 Flumexadol CAS No. 30914-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYCYWPUGKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865570
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30914-89-7
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumexadol [INN]
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Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Record name 2-[3-(trifluoromethyl)phenyl]morpholine
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Record name FLUMEXADOL
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Synthetic Chemistry and Structural Derivatization of Flumexadol

Established Synthetic Routes for Flumexadol

The synthesis of this compound involves a multi-step process, building the morpholine (B109124) ring and attaching the necessary substituents. A prominent synthetic pathway, as detailed in chemical literature and patents, commences with the halogenation of a simple ether, followed by a Grignard reaction and subsequent cyclization and deprotection steps. wikipedia.orgchemicalbook.com

The general synthetic route can be summarized as follows:

Halogenation: 2-chloroethyl vinyl ether undergoes halogenation with molecular bromine to yield 1,2-dibromo-1-(2-chloroethoxy)ethane. wikipedia.org

Grignard Reaction: The resulting dibromo intermediate reacts with 3-bromobenzotrifluoride (B45179) via a Grignard reaction, leading to the formation of 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene. wikipedia.org

Morpholine Ring Formation: Treatment of this intermediate with benzylamine (B48309) facilitates the formation of the morpholine ring, yielding 4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine. This step is crucial as it establishes the core heterocyclic structure of this compound. wikipedia.org

Deprotection: The final step involves catalytic hydrogenation to remove the benzyl (B1604629) protecting group, thereby affording this compound. wikipedia.org

This synthetic approach is consistent with patents such as FR 95182, which describes processes for the synthesis of 2-4-disubstituted tetrahydro-1,4-oxazines, the structural class to which this compound belongs. wikipedia.org

Methodological Considerations in this compound Synthesis

The synthesis of this compound, particularly the formation of its morpholine ring, involves several critical methodological considerations. The Grignard reaction step, for instance, requires anhydrous conditions to ensure efficient and selective carbon-carbon bond formation. The subsequent cyclization with benzylamine to form the morpholine ring is a key transformation, relying on the nucleophilic attack of the amine nitrogen and the subsequent intramolecular cyclization. wikipedia.org

General challenges in morpholine synthesis, which would apply to this compound, include controlling regioselectivity and stereoselectivity, especially when introducing multiple substituents to the ring. While this compound itself is often prepared as a racemic mixture, the synthesis of other morpholine derivatives, including those related to drug candidates, frequently employs stereoselective approaches, such as diastereoselective ring expansion of aziridines or azetidines, or reactions involving chiral precursors. acs.orgrsc.orgprepchem.comacs.orggoogle.com Purification methods, such as distillation and solvent extraction, are essential at various stages to isolate intermediates and the final product with sufficient purity. chemicalbook.com

Optimization Strategies for this compound Production

Optimization of chemical synthesis, including that of this compound, aims to enhance reaction yields, improve product purity, reduce reaction times, and minimize waste, aligning with principles of green chemistry. For the established synthetic route of this compound, reported yields for certain steps suggest areas for potential optimization. For example, the halogenation of 2-chloroethyl vinyl ether has been reported with a yield of 65%, and the subsequent Grignard reaction intermediate with a yield of 54%. The final deprotection step to a related prodrug, Oxaflozane (B1204061), has shown a 50% yield from its precursor. chemicalbook.com

General strategies for optimizing chemical production, which could be applied to this compound, include precise control of reaction conditions such as temperature, pressure, and catalyst concentration. arborpharmchem.com The selection of appropriate solvents and bases is also crucial for maximizing efficiency and minimizing by-products. mdpi.com Modern approaches, such as the integration of machine learning and high-throughput experimental workflows, are increasingly employed to iteratively identify optimal conditions and maximize yields in multi-step chemical processes. chemrxiv.orgd-nb.info These advanced techniques can explore vast reaction spaces, leading to improved synthetic efficiency and product quality.

Table 1: Reported Yields for Key this compound Synthetic Steps

StepReactantsProductReported YieldSource
1. Halogenation2-chloroethyl vinyl ether, Br₂1,2-dibromo-1-(2-chloroethoxy)ethane65% chemicalbook.com
2. Grignard Reaction1,2-dibromo-1-(2-chloroethoxy)ethane, 3-bromobenzotrifluoride1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene54% chemicalbook.com
3. Morpholine Ring Formation & Protection1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene, Benzylamine4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholineNot specified wikipedia.org
4. Deprotection (to this compound)4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine, H₂/Pd-C2-(3-(Trifluoromethyl)phenyl)morpholine (this compound)Not specified wikipedia.org
4a. Deprotection (to Oxaflozane)2-(3-trifluoromethyl)-2-(2-chloro)-ethoxy-1-bromoethane, Isopropylamine4-Propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine (Oxaflozane)50% chemicalbook.com

Design and Synthesis of this compound Analogues and Derivatives

The morpholine ring, central to this compound's structure, is recognized as a "privileged structure" in medicinal chemistry due to its favorable conformational and physicochemical properties. sci-hub.seacs.org This makes it a versatile scaffold for the design and synthesis of numerous analogues and derivatives with diverse biological activities. acs.orgsci-hub.seijprs.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

A notable derivative of this compound is Oxaflozane (PubChem CID: 432824), which serves as a prodrug of this compound. wikipedia.org Structurally, Oxaflozane is 4-Propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, differing from this compound by the presence of an isopropyl group on the morpholine nitrogen. wikipedia.org The synthesis of Oxaflozane involves the reaction of a this compound precursor, 2-(3-trifluoromethyl)-2-(2-chloro)-ethoxy-1-bromoethane, with isopropylamine. chemicalbook.com This exemplifies a direct derivatization strategy by modifying the nitrogen atom of the morpholine ring.

Rational Design Principles for Structural Modifications

Rational design in chemical synthesis involves a systematic approach to modify molecular structures to achieve desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. For this compound and its morpholine-based analogues, several key principles guide structural modifications:

Scaffold Versatility: The morpholine ring's inherent flexibility and the presence of a weakly basic nitrogen atom allow for various substitutions, enabling it to act as a scaffold for directing other functional groups. sci-hub.seacs.orgnih.gov

Physicochemical Property Modulation: Modifications can be designed to alter properties like lipophilicity, solubility, and membrane permeability. For instance, the trifluoromethyl group in this compound is known to significantly enhance lipid solubility, which can influence bioavailability. vulcanchem.com The morpholine ring itself can improve blood solubility and brain permeability. acs.orgnih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar chemical or physical properties, aiming to improve drug properties without significantly altering biological activity.

Functional Group Modifications: Introducing or modifying functional groups (e.g., amides, ethers, alkyl chains) can fine-tune interactions with biological targets or improve metabolic stability.

Novel Chemical Transformations and Reaction Pathways

The synthesis of this compound analogues and other morpholine derivatives often leverages novel chemical transformations and reaction pathways to achieve structural diversity and complexity. Beyond the core synthetic route for this compound, advancements in morpholine chemistry contribute to the broader derivatization landscape:

Ring-Opening and Ring-Closure Reactions: New methodologies for the enantioselective synthesis of morpholines often involve S(N)2-type ring opening of activated aziridines or azetidines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net This provides a versatile route to substituted morpholines with controlled stereochemistry.

Electrophile-Induced Cyclizations: Electrophile-induced ring closure reactions can be employed to construct morpholine derivatives from suitable precursors, such as allyloxymethyl aziridines. acs.org

Coupling Reactions: Various coupling reactions, such as Ullmann or Buchwald-Hartwig aminations, can be utilized to link the morpholine ring to diverse aromatic or heterocyclic systems, expanding the chemical space of derivatives. vulcanchem.com

Multi-component Reactions: The development of multi-component reactions can offer more atom-economical and efficient pathways to complex morpholine structures in a single step.

Advanced Functionalization: Novel methods for introducing specific functional groups or modifying existing ones on the morpholine scaffold or its attached phenyl ring continue to emerge. For example, the synthesis of complex morpholine-containing intermediates for other drug candidates, like aprepitant, demonstrates sophisticated synthetic sequences involving cyclization, oxidative rearrangement, catalytic hydrogenation, and chiral resolution. google.comchemicalbook.com

These transformations, combined with rational design principles, enable the creation of a wide array of this compound analogues and other morpholine derivatives with tailored chemical and biological properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Flumexadol and Its Derivatives

Positional and Substituent Effects on Biological Activities

The biological activity of a compound is significantly influenced by the nature and position of its substituents globalresearchonline.netresearchgate.netglpbio.com. Electron-donating and electron-withdrawing groups, as well as halogens, can modulate a compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its interaction with biological targets researchgate.netglpbio.commdpi.comlongdom.organalis.com.mydndi.orgfrontiersin.org. For instance, electron-donating groups can enhance activity, while electron-withdrawing groups may decrease it, depending on the specific interaction glpbio.comanalis.com.my. Halogen substituents, such as fluorine, can impact lipophilicity and metabolic stability, often leading to increased potency mdpi.comlongdom.organalis.com.my.

Flumexadol's structure features a morpholine (B109124) core linked to a 3-(trifluoromethyl)phenyl group wikipedia.org. The trifluoromethyl group (-CF3) is a strong electron-withdrawing substituent, and its meta-position on the phenyl ring is likely critical for the compound's observed serotonin (B10506) receptor agonism. While detailed SAR studies specifically on a wide range of this compound derivatives exploring systematic positional and substituent changes are not extensively documented in the provided search results, general principles of substituent effects suggest that modifications to the trifluoromethyl group, alterations within the morpholine ring, or changes in the substitution pattern on the phenyl ring would likely impact its affinity and selectivity for 5-HT receptors. For example, studies on other chemical series have shown that the position of fluorine substituents can significantly affect biological activity nih.gov. The morpholine ring itself is a common scaffold found in various pharmacologically active compounds researchgate.netwikipedia.org.

Stereochemical Influence on Pharmacological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a pivotal role in drug action longdom.orgnih.gov. Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers longdom.orgnih.govkhanacademy.org. In chiral biological environments, such as those involving receptors and enzymes, enantiomers can exhibit markedly different pharmacological properties, including varying affinities, potencies, and metabolic pathways longdom.orgnih.govkhanacademy.orgnih.govscribd.comnih.gov. This differential interaction is often explained by the "three-point attachment" model, where a chiral drug's active enantiomer precisely aligns with a chiral binding site, while its mirror image cannot nih.govkhanacademy.org.

This compound is a chiral compound, and its stereochemistry significantly influences its pharmacological interactions wikipedia.orgmedchemexpress.com. Specifically, the (+)-enantiomer of this compound has demonstrated a higher affinity for the serotonin 5-HT2C receptor, with a Ki value of 25 nM wikipedia.orgmedchemexpress.com. This (+)-enantiomer also exhibits considerable selectivity, being 40-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor in receptor binding studies wikipedia.orgmedchemexpress.com. This highlights the importance of synthesizing and evaluating individual enantiomers to optimize therapeutic profiles and minimize potential off-target effects.

CompoundEnantiomerTarget ReceptorKi (nM)Selectivity (vs. 5-HT2A)
This compound(+)-enantiomer5-HT2C2540-fold
This compoundRacemic mixture5-HT1A~7.9N/A
This compoundRacemic mixture5-HT2C~3.2N/A
This compoundRacemic mixture5-HT2A~100N/A

Note: Ki values for racemic mixture are approximate conversions from pKi values provided in the source wikipedia.org.

QSAR Modeling for Activity Prediction

QSAR modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their observed biological activities, enabling the prediction of activity for novel or untested compounds Current time information in Hickory County, US.uclv.edu.cunih.gov. This methodology is invaluable in drug discovery for virtual screening, lead optimization, and prioritizing experimental synthesis nih.goveyesopen.comnih.gov.

The development of robust QSAR models relies on various statistical methodologies to correlate molecular descriptors with biological properties Current time information in Hickory County, US.uclv.edu.cu. Common techniques include:

Multiple Linear Regression (MLR): A widely used method that finds the best linear fit between a dependent variable (biological activity) and a combination of independent variables (molecular descriptors) through least squares analysis Current time information in Hickory County, US..

Partial Least Squares (PLS) Regression: A multivariate statistical method that handles multicollinearity among descriptors and is particularly useful when the number of descriptors exceeds the number of compounds Current time information in Hickory County, US.nih.gov.

Comparative Molecular Field Analysis (CoMFA): A 3D QSAR technique that employs grid-based field computations to derive features related to the three-dimensional shape and electrostatic character of ligands, which are then used to build regression models nih.gov.

Machine Learning (ML) and Deep Learning (DL): Recent advancements have seen extensive application of ML and DL algorithms in QSAR model construction, offering enhanced accuracy and predictive capabilities by extracting intricate patterns from complex datasets beyond traditional linear regression methods researchgate.netherts.ac.uk. These methods can predict binding affinity and other biological activities, and are increasingly used for virtual screening and lead optimization nih.goveyesopen.com.

This compound has been included in datasets used for 3D QSAR studies aimed at predicting ligand activity, particularly for affinity to the 5HT1a receptor nih.gov. Such studies utilize computational methods like CoMFA, which analyze the steric and electrostatic fields around molecules to generate predictive models nih.gov. These models can then be used to estimate the binding affinity of new this compound analogues or structurally related compounds, guiding the design of compounds with improved pharmacological profiles nih.goveyesopen.com.

For instance, in one study focusing on "Physical Binding Pocket Induction for Affinity Prediction," this compound (PubChem CID 65774) was listed with several numerical values, likely representing molecular descriptors or predicted activity metrics within the QSAR model nih.gov.

CompoundPubChem CIDValue 1Value 2Value 3Value 4Value 5Value 6Value 7
This compound657745.87.236.65.90.01.4

Note: The specific meaning of "Value 1" through "Value 7" is not explicitly defined in the source snippet, but these are presented in the context of a 3D QSAR study for 5HT1a receptor affinity prediction nih.gov.

Predictive models, such as those developed using 3D QSAR, are crucial for understanding the structural features that contribute to activity and for designing new analogues with desired properties, even in the absence of explicit experimental data for every compound nih.govnih.gov.

Molecular and Cellular Pharmacological Research of Flumexadol

Identification and Characterization of Molecular Targets

Research into Flumexadol's pharmacological profile has primarily focused on its interactions with various molecular targets, particularly G protein-coupled receptors (GPCRs).

Receptor Binding Studies in In Vitro Systems

In vitro receptor binding studies have been instrumental in identifying the primary molecular targets of this compound. These studies, often employing radioligand binding assays, allow for the characterization of a compound's affinity for specific receptors, yielding key parameters such as equilibrium dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) or negative logarithm of the inhibition constant (pKi). nih.govfrontiersin.orgsavemyexams.com

This compound has been identified as an agonist of several serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Specifically, it acts as an agonist for the 5-HT1A and 5-HT2C receptors, and to a lesser extent, the 5-HT2A receptor. medschoolcoach.comwikipedia.orgnih.gov The (+)-enantiomer of this compound demonstrates a noteworthy affinity for the 5-HT2C receptor, with a Ki value reported at 25 nM. medschoolcoach.comnih.govexpii.comgithub.io This binding exhibits selectivity, being 40-fold greater for the 5-HT2C receptor compared to the 5-HT2A receptor in in vitro receptor binding assays. medschoolcoach.comnih.govexpii.comgithub.io

The following table summarizes the pKi values for this compound at various serotonin receptors:

Receptor SubtypepKi Value
5-HT1A7.1 medschoolcoach.comwikipedia.org
5-HT2C7.5 medschoolcoach.comwikipedia.org
5-HT2A6.0 medschoolcoach.comwikipedia.org

Further data from protein-ligand interaction analyses also indicate affinities for other serotonin receptors, as detailed in Section 4.1.3.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Specific research findings detailing the enzyme inhibition kinetics and mechanism elucidation for this compound were not identified in the available literature. While general principles of enzyme inhibition, including competitive, non-competitive, and uncompetitive mechanisms, are well-established methods for characterizing how inhibitors interact with enzymes and affect reaction rates, direct studies applying these methodologies to this compound were not found. medschoolcoach.comwikipedia.orgnih.govexpii.comnih.gov

Protein-Ligand Interaction Analyses

Protein-ligand interaction analyses provide critical insights into the molecular basis of drug action, elucidating how a compound binds to its target protein. These analyses often involve computational methods such as molecular docking and molecular dynamics simulations, which predict binding poses and assess interaction stability.

Beyond the primary serotonin receptors, this compound's binding profile extends to other serotonin receptor subtypes. The following table provides a more comprehensive overview of this compound's pKi values across several serotonin receptors, indicating its affinity for these targets:

Receptor SubtypepKi Value
5-HT1A5.8
5-HT2A7.2
5-HT2C7.3
5-HT1B6.6
5-HT1D5.9
5-HT71.4

These values suggest a broader interaction profile within the serotonin receptor family, with notable affinities for 5-HT2A and 5-HT2C receptors.

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of a drug's pharmacological activity, translating receptor binding into downstream cellular responses.

Investigation of Intracellular Cascades

As an agonist of G protein-coupled receptors (GPCRs), particularly the 5-HT1A and 5-HT2C receptors, this compound is expected to initiate intracellular signaling cascades. medschoolcoach.comwikipedia.orgnih.govgithub.io GPCRs are integral to cell communication, perceiving extracellular signals and transducing them via heterotrimeric G proteins to intracellular effectors. github.io

Upon activation by a ligand, the GPCR undergoes a conformational change, leading to the dissociation of the G alpha subunit from the G beta-gamma subunits. github.io The activated G alpha subunit can then modulate various downstream molecules, including the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways. github.io Additionally, GPCR activation can influence intracellular calcium levels and, in the case of Gs-coupled receptors like 5-HT7, stimulate adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels. github.io Given this compound's agonism at 5-HT1A and 5-HT2C receptors, it is plausible that it modulates similar intracellular signaling cascades characteristic of these GPCRs.

Gene Expression and Proteomic Profiling in Cellular Models

Comprehensive studies specifically detailing the effects of this compound on gene expression and proteomic profiles in cellular models were not identified in the provided search results. Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand cellular function and responses to treatments. Proteomic profiling, on the other hand, involves the large-scale study of proteins, often to identify changes in protein abundance or modification in response to various stimuli or conditions. While these methodologies are widely used in pharmacological research to uncover molecular mechanisms and identify biomarkers, specific data linking this compound to alterations in gene or protein expression patterns in cellular systems were not found.

Functional Investigations in Preclinical Cellular Models

Functional investigations in preclinical cellular models are crucial for understanding the intricate mechanisms by which a chemical compound exerts its biological effects. Beyond simple binding, these studies delve into the downstream cellular responses and phenotypic changes induced by a compound, offering a more comprehensive view of its pharmacological profile.

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are fundamental tools in pharmacological research, providing a biologically relevant environment to elucidate the molecular mechanisms of drug candidates technologynetworks.commedchemexpress.comdiscoverx.comnih.gov. These assays allow researchers to study how a compound interacts with its target and the subsequent cellular signaling events.

This compound has been characterized as an agonist of several serotonin receptors. Specifically, it acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, the 5-HT2A receptor plos.orgnih.govlifechemicals.com. The binding affinities (pKi values) derived from receptor binding studies, which are a common type of cell-based assay, highlight its selectivity and potency at these targets. For instance, the (+)-enantiomer of this compound demonstrated an affinity (Ki) of 25 nM for the 5-HT2C receptor and exhibited 40-fold selectivity over the 5-HT2A receptor in such studies nih.gov.

While these binding affinities establish this compound's interaction with specific serotonin receptors, detailed published functional investigations, such as those measuring intracellular calcium mobilization, cyclic AMP (cAMP) modulation, or reporter gene activation as direct consequences of receptor agonism, are not extensively documented in readily available literature for this compound. Such functional assays are typically employed to assess the efficacy and potency of agonists in triggering downstream signaling pathways within living cells technologynetworks.comnih.gov. For example, 5-HT2A and 5-HT2C receptors are Gq/11-coupled receptors, and their activation typically leads to an increase in intracellular calcium levels, a response that can be measured using fluorometric imaging plate readers (FLIPR) in cell lines like CHO-K1 cells researchgate.net.

The known binding affinities of this compound are summarized below:

Receptor SubtypepKi (Agonist)Ki (nM)Reference
5-HT1A7.1~79 plos.orgnih.gov
5-HT2C7.5~32 plos.orgnih.gov
5-HT2A6.0~1000 plos.orgnih.gov
5-HT2C ((+)-enantiomer)-25 nih.gov

Phenotypic Screening in Relevant Cell Lines

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired observable change (phenotype) in cells or whole organisms, without necessarily knowing the specific molecular target beforehand plos.org. This strategy is particularly valuable for discovering first-in-class drugs and compounds with novel mechanisms of action, especially in complex disease areas where the underlying molecular pathways may not be fully understood plos.org.

In the context of preclinical cellular models, phenotypic screening involves testing compounds on cultured cells to assess their effects on various cellular functions, morphology, or viability plos.org. This can include observing changes in cell proliferation, differentiation, migration, cell death, or the expression of specific biomarkers medchemexpress.comdiscoverx.com. Advanced techniques, such as high-content imaging, enable the rapid and quantitative assessment of multiple phenotypic parameters in a high-throughput manner plos.org.

While phenotypic screening has seen a resurgence in modern drug discovery due to advancements in screening technologies and physiologically relevant models (e.g., 3D organoids and patient-derived stem cells) plos.org, specific detailed phenotypic screening studies involving this compound in relevant cell lines are not widely documented in the accessible scientific literature. Research on this compound has primarily focused on its defined receptor binding profile and agonistic activity, rather than broad phenotypic alterations in diverse cellular contexts.

Preclinical Pharmacokinetics and Metabolism Studies of Flumexadol

Absorption and Distribution Profiles in Non-Human Biological Systems

Absorption refers to the movement of a drug from its site of administration into the systemic circulation, while distribution describes its reversible transfer from the bloodstream to various tissues and organs. Preclinical studies typically assess these profiles in various non-human biological systems to predict their behavior in humans. criver.combiotechfarm.co.ilsygnaturediscovery.comwuxiapptec.comfda.gov

In Vitro Permeability and Transport Mechanisms

In vitro permeability studies often employ cell-based models, such as Caco-2 or MDCKII cell monolayers, and cell-free methods like Parallel Artificial Membrane Permeability Assay (PAMPA). These assays help evaluate a compound's ability to cross biological membranes and identify the underlying transport mechanisms, such as passive diffusion or active transport mediated by specific transporters. sygnaturediscovery.comwuxiapptec.comnih.gov

Tissue Distribution in Animal Models

Tissue distribution studies in animal models, typically rodents (e.g., rats, mice) and non-rodents (e.g., dogs), provide quantitative data on how a compound and its metabolites are distributed throughout the body's tissues and organs over time. Techniques like quantitative whole-body autoradiography (QWBA) are often used for this purpose, especially with radiolabeled compounds. biotechfarm.co.ilfda.goverbc-group.comtga.gov.auresearchgate.net

Specific detailed research findings regarding the tissue distribution of Flumexadol in animal models are not available in the conducted searches.

Metabolic Pathways and Metabolite Characterization in Preclinical Models

Drug metabolism, or biotransformation, is the process by which a drug is chemically altered in the body, primarily by enzymatic reactions, to facilitate its elimination. This typically occurs in two phases: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). saskoer.carroij.comconductscience.comresearchgate.net Metabolite characterization involves identifying the structures of these transformed products. biotechfarm.co.ilwikidoc.orgfrontiersin.org

Enzymatic Biotransformation Pathways

Enzymatic biotransformation pathways are crucial in determining a drug's metabolic fate. Phase I reactions often introduce or expose polar functional groups, making the compound more hydrophilic. Key enzymes involved include cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and esterases. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), further increasing water solubility and facilitating excretion. wuxiapptec.comsaskoer.carroij.comresearchgate.net

While oxaflozane (B1204061), a prodrug of this compound, undergoes metabolism in non-human species, specific details on the enzymatic biotransformation pathways of this compound itself in preclinical models are not available in the conducted searches.

Metabolite Identification and Structural Elucidation in Non-Human Biological Samples

Metabolite identification and structural elucidation involve detecting and characterizing the chemical structures of metabolites formed in biological samples (e.g., plasma, urine, bile, feces) from preclinical animal studies or in vitro systems (e.g., liver microsomes, hepatocytes). High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques used for this purpose. biotechfarm.co.ilwikidoc.orgfrontiersin.orgbioivt.comslideshare.net

Specific research findings on the identification and structural elucidation of this compound metabolites in non-human biological samples are not available in the conducted searches.

Excretion Routes and Clearance Mechanisms in Preclinical Models

Excretion is the irreversible removal of a drug and its metabolites from the body. The primary routes of excretion are via the kidneys into urine and via the liver into feces (biliary excretion). Other minor routes include sweat, saliva, and exhaled air. Clearance describes the volume of fluid cleared of drug from the body per unit of time and is a key pharmacokinetic parameter. criver.combiotechfarm.co.ilresearchgate.netksumsc.com

Specific data on the excretion routes and clearance mechanisms of this compound in preclinical models are not available in the conducted searches.

Advanced Analytical Methodologies for Flumexadol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of Flumexadol from complex matrices, as well as for the analysis of its related substances and potential impurities. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation researchgate.net.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applicationsnih.govlcms.cz

High-Performance Liquid Chromatography (HPLC) is a predominant analytical technique widely employed in pharmaceutical research for the detection, separation, and quantification of drug substances researchgate.netjneonatalsurg.com. For this compound research, HPLC method development would involve optimizing parameters such as the mobile phase composition, stationary phase (column) selection, flow rate, and detection wavelength to achieve optimal separation and sensitivity researchgate.netjneonatalsurg.comijpbs.com. Reverse-phase HPLC (RP-HPLC) with a C18 column is a common choice for separating compounds across a wide range of polarities nih.gov.

Once a method is developed, rigorous validation is essential to ensure its suitability for the intended research application. Key validation parameters, typically guided by regulatory guidelines, include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness researchgate.netnih.govmdpi.com. Linearity assesses the proportional relationship between the analyte concentration and the detector response over a specified range. Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Accuracy measures the closeness of agreement between the value found and the accepted true value. The LOD and LOQ define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as impurities or matrix components. Robustness examines the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.net.

For this compound, HPLC methods would be critical for:

Purity Assessment: Identifying and quantifying impurities or degradation products in bulk this compound material or formulations.

Quantification: Determining the concentration of this compound in various research samples, such as in vitro assay solutions or in vivo biological matrices (though specific biological applications are outside the scope of this article).

Stability Studies: Monitoring the degradation of this compound under different conditions to understand its stability profile.

A hypothetical example of validation parameters for an HPLC method for a pharmaceutical compound is shown in the table below:

Table 1: Illustrative HPLC Method Validation Parameters

ParameterAcceptance Criteria (Example)
LinearityCorrelation Coefficient (r²) ≥ 0.999
Precision (RSD%)Intraday & Interday ≤ 2.0%
Accuracy (% Recovery)98.0% - 102.0%
LOD (S/N=3)Typically ng/mL range
LOQ (S/N=10)Typically ng/mL range
SpecificityNo interference from excipients/impurities
RobustnessMinimal change with small parameter variations

Gas Chromatography (GC) Applications in this compound Analysisnih.gov

Gas Chromatography (GC) is another powerful chromatographic technique, particularly suited for the analysis of volatile or semi-volatile compounds nih.govnih.gov. While this compound is a morpholine (B109124) derivative wikipedia.orgresearchgate.net, which may not be inherently highly volatile, GC can be applied after appropriate chemical derivatization to render it and its potential metabolites more volatile nih.govmdpi.com. Trimethylsilylation is a common derivatization protocol used to make compounds like amino acids, sugars, and organic acids suitable for GC-MS analysis nih.govmdpi.com.

In this compound research, GC, often coupled with mass spectrometry (GC-MS), can be utilized for:

Metabolite Profiling: Analyzing volatile metabolites or those that can be derivatized, providing a comprehensive overview of small molecular weight compounds nih.govnih.govmdpi.com.

Trace Analysis: Detecting and quantifying very low levels of this compound or its volatile derivatives in complex samples nih.govnih.gov.

Purity Analysis: Assessing the presence of volatile impurities in raw materials or synthesized this compound samples.

Mass Spectrometry-Based Characterization and Detectionnih.govquality-assistance.com

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that provides information on the molecular weight and structural characteristics of compounds by measuring their mass-to-charge ratio (m/z) americanpharmaceuticalreview.comvanderbilt.edu. Its hyphenation with chromatographic techniques significantly enhances its analytical power.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) are cornerstone techniques in drug discovery and development, particularly for trace analysis and metabolite profiling nih.govlcms.cznih.govnih.govmdpi.comfrontiersin.orglcms.cz.

LC-MS/MS: This technique is widely used for its sensitivity, selectivity, and speed in analyzing complex biological samples nih.govmdpi.com. For this compound, LC-MS/MS would be invaluable for:

Trace Analysis: Quantifying this compound at very low concentrations in research samples, leveraging the sensitivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes nih.govmdpi.com.

Metabolite Profiling and Identification: As this compound is a known metabolite of oxaflozane (B1204061) wikipedia.orgwikipedia.org, LC-MS/MS is crucial for identifying and characterizing its own metabolic products. The fragmentation patterns obtained from MS/MS provide critical structural information, aiding in the elucidation of metabolic pathways lcms.czmdpi.comfrontiersin.org. Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are often used for simultaneous quantification and metabolite screening mdpi.com.

GC-MS: Complementary to LC-MS/MS, GC-MS excels in the analysis of volatile and semi-volatile compounds, often after derivatization nih.govnih.gov. It is a frequently applied method for profiling primary metabolites in biological extracts mdpi.commdpi.com. For this compound research, GC-MS could be employed for:

Profiling of Volatile Metabolites: If this compound or its metabolites yield volatile derivatives, GC-MS can provide comprehensive insights into these components nih.govnih.gov.

Quantitative Analysis: GC-MS offers robust quantification of small molecular weight compounds nih.govmdpi.com.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that provides highly accurate molecular mass measurements, enabling the determination of elemental composition with high precision quality-assistance.comamericanpharmaceuticalreview.commeasurlabs.comspectralworks.com. This level of accuracy is critical for unequivocally confirming the molecular structure of this compound and for the unambiguous identification of unknown impurities or metabolites.

HRMS instruments, such as time-of-flight (TOF), Fourier transform ion cyclotron resonance (FT-ICR), and Orbitrap mass spectrometers, offer resolving powers that allow for the differentiation of compounds with very similar nominal masses (isobars) americanpharmaceuticalreview.commeasurlabs.comthermofisher.com. In this compound research, HRMS would be employed for:

Structural Elucidation: Confirming the precise molecular formula of synthesized this compound, ensuring it matches the expected structure.

Impurity Identification: Rapidly identifying the elemental composition and proposing structures for any detected impurities, even at low levels quality-assistance.comamericanpharmaceuticalreview.comspectralworks.com.

Metabolite Structure Confirmation: Providing definitive structural information for this compound metabolites, which is essential for understanding its biotransformation pathways lcms.czamericanpharmaceuticalreview.comfrontiersin.org. The combination of HRMS with tandem MS (HRMS/MS) further enhances structural elucidation by providing accurate mass data for both molecular ions and fragment ions americanpharmaceuticalreview.com.

Spectroscopic Methods in this compound Researchwikipedia.orgamericanpharmaceuticalreview.commdpi.com

Spectroscopic methods involve the interaction of electromagnetic radiation with matter to provide specific structural and compositional information about a compound vanderbilt.edu. For this compound, a combination of UV-Vis, IR, and NMR spectroscopy offers a comprehensive approach to its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and chromophores vanderbilt.edulabmanager.com. Given that this compound contains a trifluoromethylphenyl group wikipedia.orgwikipedia.org, which is a chromophore, UV-Vis spectroscopy can be used for:

Quantification: Determining the concentration of this compound in solutions based on its characteristic absorbance maximum.

Purity Assessment: Detecting the presence of impurities that absorb in the UV-Vis region labmanager.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides a "molecular fingerprint" by detecting the vibrational modes of functional groups within a molecule vanderbilt.edulabmanager.com. For this compound, IR spectroscopy would be used to:

Functional Group Identification: Confirming the presence of key functional groups such as the morpholine ring, C-F bonds (from the trifluoromethyl group), and aromatic C-H bonds wikipedia.orgresearchgate.net.

Identity Confirmation: Comparing the IR spectrum of a synthesized this compound sample to a reference spectrum for identity verification labmanager.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for detailed structural elucidation, providing information about the atomic connectivity and spatial arrangement of atoms within a molecule americanpharmaceuticalreview.comvanderbilt.edulabmanager.comuni-regensburg.de. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are commonly used. For this compound, NMR would be essential for:

Complete Structural Confirmation: Providing definitive proof of the molecular structure, including the connectivity of the morpholine ring and the trifluoromethylphenyl group wikipedia.orgamericanpharmaceuticalreview.com.

Stereochemical Analysis: Differentiating between possible stereoisomers, if applicable, as this compound can exist as enantiomers (e.g., (+)-enantiomer) wikipedia.org.

Purity and Impurity Profiling: Detecting and identifying impurities based on their unique NMR signals labmanager.com.

Metabolite Structure Elucidation: Aiding in the full structural determination of this compound metabolites americanpharmaceuticalreview.com.

These spectroscopic methods, in conjunction with chromatographic and mass spectrometric techniques, provide a comprehensive suite of analytical tools for the thorough characterization of this compound in research settings.

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Purity Assessment in Research Batches

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical research for elucidating molecular structures and assessing the purity of synthesized compounds. Its quantitative nature and ability to provide atomic-level structural information make it highly valuable for characterizing research batches of this compound. researchgate.netnih.gov

In the context of this compound research, NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), would be employed to confirm the compound's chemical structure by analyzing the unique magnetic environments of its constituent atoms. The chemical shifts, coupling constants, and integration of signals in the NMR spectrum provide a detailed fingerprint of the molecule, allowing researchers to verify the presence and connectivity of functional groups such as the morpholine ring and the trifluoromethylphenyl moiety characteristic of this compound. researchgate.net

Beyond structural confirmation, NMR is crucial for purity assessment in research batches. By comparing the integrated signal areas of the target compound with those of any impurities, researchers can quantitatively determine the purity of the this compound sample. nih.gov Techniques like quantitative NMR (qNMR) enable precise quantification without the need for reference compounds or calibration curves, making it a robust method for quality control in research settings. nih.gov Furthermore, advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can resolve complex spectral overlaps and provide definitive assignments of all atoms, aiding in the identification of minor impurities that might otherwise go undetected. researchgate.net The inherent robustness and reproducibility of NMR contribute significantly to its utility in longitudinal studies and the consistent evaluation of research batches. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques widely utilized for the characterization and quality control of chemical compounds in research. These methods provide valuable insights into the functional groups present and the electronic transitions within the molecule, respectively.

Infrared (IR) Spectroscopy for Research Characterization

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a unique spectral fingerprint that can be used for qualitative and quantitative analysis. azonano.comopenbiotechnologyjournal.com For this compound, IR spectroscopy would reveal the presence of key functional groups such as C-H stretches from aliphatic and aromatic regions, C-F stretches from the trifluoromethyl group, C-O stretches from the morpholine ring, and potentially N-H stretches if the morpholine nitrogen is secondary. spectroscopyonline.com The characteristic absorption bands allow researchers to confirm the molecular identity and assess the integrity of the synthesized compound. azonano.commdpi.com

In research batches, IR spectroscopy can be used to monitor structural changes, identify the presence of specific functional groups, and detect certain impurities by observing shifts or the appearance of new absorption bands. azonano.comopenbiotechnologyjournal.com Fourier Transform Infrared (FTIR) spectroscopy, in particular, offers advantages such as rapid analysis, minimal sample preparation, and the ability to analyze multicomponent samples, making it an efficient tool for screening and characterization in a research laboratory. openbiotechnologyjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions within the molecule. technologynetworks.com This technique is particularly useful for compounds containing chromophores, such as the trifluoromethylphenyl moiety in this compound, which would exhibit characteristic absorption maxima in the UV region. technologynetworks.com

In this compound research, UV-Vis spectroscopy serves multiple purposes. It is routinely used for the qualitative identification of the compound by its characteristic absorption spectrum and for quantitative analysis to determine its concentration in solutions based on the Lambert-Beer Law. technologynetworks.comthermofisher.comresearchgate.net This is critical for preparing solutions of known concentrations for biological assays or further chemical reactions. Furthermore, UV-Vis spectroscopy is employed for purity assessment, as impurities with distinct chromophores can be detected and quantified, especially when using derivative UV-Vis spectroscopy to resolve overlapping peaks. technologynetworks.comresearchgate.net The A260/A280 and A260/A230 purity ratios, commonly used for biomolecules, illustrate the principle of using specific wavelengths to assess the purity of a substance by detecting contaminants. thermofisher.com Its established use in pharmaceutical research underscores its reliability for confirming chemical identity and quantifying purity in drug development and research stages. thermofisher.com

Computational and in Silico Modeling of Flumexadol

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are fundamental computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) and to study the dynamic behavior of molecular systems over time, respectively nih.govnih.govmdpi.com. These simulations provide critical information about ligand-protein interactions, conformational changes, and binding affinities nih.govnih.govirbbarcelona.org.

In the context of Flumexadol, one study mentions its inclusion in a table related to "Physical Binding Pocket Induction for Affinity Prediction" using a molecular similarity-based search engine called Surflex nih.gov. While detailed results of this specific analysis for this compound are not extensively elaborated, its presence in such a study suggests an investigation into its potential binding characteristics. The study lists this compound (PubChem CID 65774) alongside other compounds with associated numerical values, which may represent predicted affinity or other calculated properties nih.gov.

Table 1: Example Data from Physical Binding Pocket Induction Study (Contextual for this compound)

Compound NamePubChem CIDValue 1Value 2Value 3Value 4Value 5Value 6Value 7
This compound657745.87.236.65.90.01.4
Ritanserin50745.9776.67.40.41.1
Mianserin418466.796.48.41.70.7
MK-2121079925.76.836.1---

Note: The specific meaning of "Value 1" through "Value 7" is not explicitly detailed in the source nih.gov, but they are presented in the context of affinity prediction and binding pocket induction.

Molecular dynamics simulations, which track the movement of atoms and molecules over time, are crucial for understanding the flexibility of both the ligand and the protein, providing a more realistic view of binding events than static docking methods nih.govmdpi.com. While general methodologies for molecular dynamics simulations are well-established and applied across various compounds mdpi.commdpi.commdpi.comnih.govmdpi.comyoutube.comyoutube.com, specific detailed molecular dynamics simulations reported for this compound were not found in the search results.

Ligand-Protein Interaction Predictions

Ligand-protein interaction predictions aim to identify the specific amino acid residues in a protein's binding site that interact with a ligand, as well as the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) formed nih.govnih.gov. These predictions are crucial for understanding a compound's selectivity and potency. This compound is known to act as an agonist for the serotonin (B10506) 5-HT1A, 5-HT2C, and 5-HT2A receptors wikipedia.orgresearchgate.net. While its agonistic activity implies specific interactions with these receptors, detailed in silico predictions of the precise ligand-protein interaction profiles (e.g., specific hydrogen bond networks or hydrophobic contacts) for this compound with these serotonin receptors were not explicitly detailed in the provided search results. General molecular docking studies, as discussed in nih.gov, would typically be used to generate such predictions.

Conformational Analysis and Binding Energy Calculations

Conformational analysis explores the various three-dimensional shapes (conformations) a molecule can adopt and their relative stabilities irbbarcelona.orgethz.chnih.gov. This is critical because a ligand's bioactive conformation, the specific shape it adopts when bound to its target, may differ from its lowest-energy conformation in isolation irbbarcelona.org. Binding energy calculations, often performed after docking or dynamics simulations, quantify the strength of the interaction between a ligand and its receptor mdpi.comcmu.edu. These calculations help in ranking potential drug candidates based on their predicted affinity for a target mdpi.com.

For this compound, specific detailed conformational analyses or explicit binding energy calculations beyond the general affinity prediction context mentioned in nih.gov were not found in the search results. However, the importance of these calculations in understanding molecular recognition and optimizing drug potency is widely recognized in computational drug design irbbarcelona.org.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic structure, including electron distribution, orbital energies, and charge density ornl.govaspbs.comquantumzeitgeist.comarxiv.orgrsc.org. These calculations are foundational for understanding a molecule's reactivity, stability, and spectroscopic properties.

For this compound, specific quantum chemical calculations for electronic structure analysis were not detailed in the provided search results. However, such calculations would typically be employed to gain a deeper understanding of its intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density ornl.govaspbs.com. DFT is particularly popular for larger molecules due to its computational efficiency compared to more computationally intensive ab initio methods, while still providing a good balance of accuracy ornl.gov. DFT applications can provide insights into molecular geometry, vibrational frequencies, and electronic properties such such as HOMO-LUMO energy gaps and molecular electrostatic potentials malayajournal.org.

Despite the broad applicability of DFT in computational chemistry aspbs.commalayajournal.org, specific applications of DFT to this compound were not found in the search results.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.comlibretexts.org. The HOMO represents the electron-donating ability of a molecule, while the LUMO represents its electron-accepting ability malayajournal.orgwikipedia.orgyoutube.comlibretexts.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's chemical reactivity and kinetic stability malayajournal.org. A smaller energy gap generally suggests higher reactivity malayajournal.org.

While FMO analysis is a common tool in quantum chemistry for predicting molecular reactivity wikipedia.orgyoutube.comlibretexts.orgimperial.ac.uk, specific reported FMO analyses for this compound were not found in the provided search results.

Predictive Modeling for Biological Activity and Pharmacokinetic Parameters

Predictive modeling in drug discovery utilizes computational algorithms and statistical methods to forecast a compound's biological activity (e.g., efficacy, target binding) and pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET) nih.govnih.govnih.govmdpi.comnih.govmdpi.com. These in silico predictions help prioritize compounds for experimental testing, thereby reducing the time and cost of drug development nih.govnih.govnih.gov.

This compound is known for its biological activity as an agonist of serotonin 5-HT1A, 5-HT2C, and 5-HT2A receptors, with reported pKi values of 7.1, 7.5, and 6.0 respectively wikipedia.orgresearchgate.net. This established biological activity forms a basis for potential predictive modeling studies. However, detailed in silico predictive modeling specifically for this compound's broader biological activity profiles (beyond its known receptor agonism) or its pharmacokinetic parameters (such as ADMET predictions) were not explicitly detailed in the provided search results. General methodologies for ADMET prediction are widely employed in drug discovery to assess drug-likeness and potential toxicity nih.govmdpi.comnih.gov.

Emerging Research Areas and Future Directions in Flumexadol Studies

Development of Advanced Preclinical Models for Mechanistic Insight

The development of advanced preclinical models is crucial for gaining comprehensive mechanistic insights into drug action, especially for compounds like Flumexadol with known but underexplored receptor pharmacology. Traditional in vitro and in vivo models have limitations in fully capturing the complexity of human physiological responses researchgate.netchemspider.com. Modern preclinical research is increasingly leveraging sophisticated models that offer higher biological relevance and predictive power.

Future studies on this compound could benefit from advanced in vitro models, such as organ-on-a-chip systems or 3D organoid cultures, which can more accurately mimic human tissue architecture and function, allowing for detailed investigations into cellular and molecular mechanisms of this compound's 5-HT receptor agonism mdpi.comfrontiersin.org. These models can provide insights into how this compound interacts with specific neural circuits or cell types implicated in analgesia or appetite regulation, given its implied anorectic properties wikipedia.org. Computational systems models are also emerging as vital tools to bridge the gap between in vitro and in vivo studies, integrating diverse data to predict drug action and identify key signaling pathways researchgate.netnih.gov. Patient-derived xenograft (PDX) models, while primarily used in oncology, exemplify the shift towards more clinically relevant in vivo systems that retain the characteristics and heterogeneity of original tumors, offering a template for how more complex disease models could be developed for other indications relevant to this compound's pharmacology scienceopen.comremedi4all.org. The application of such advanced models could elucidate the precise downstream signaling pathways activated by this compound's 5-HT1A and 5-HT2C agonism and their functional consequences in relevant biological systems.

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems and their responses to pharmacological interventions chemspider.comfondation-charcot.org. These high-throughput technologies enable the comprehensive analysis of molecular components, providing insights into gene expression, protein abundance, and metabolic shifts chemspider.comfondation-charcot.org.

For this compound, applying omics technologies in preclinical studies could reveal a deeper understanding of its molecular footprint. Transcriptomics could identify changes in gene expression profiles in target tissues (e.g., brain regions associated with pain or appetite) following this compound administration in animal models. Proteomics could uncover alterations in protein levels or post-translational modifications, providing insights into protein-level mechanisms of action. Metabolomics could identify metabolic pathways influenced by this compound, potentially revealing novel biomarkers or off-target effects. Integrating these multi-omics datasets through systems biology approaches could construct a comprehensive map of this compound's effects, moving beyond simple receptor binding to a network-level understanding of its pharmacological impact muni.cznih.govhis.segatech.eduucsd.edu. Such an approach could identify specific molecular signatures associated with its analgesic or anorectic potential, guiding further mechanistic studies and potential therapeutic development.

Potential for Novel Therapeutic Applications Based on Preclinical Mechanistic Understanding

This compound's primary pharmacological action as an agonist of serotonin (B10506) 5-HT1A and 5-HT2C receptors forms the basis for exploring novel therapeutic applications wikipedia.orgwikipedia.orgresearchgate.net. Both 5-HT1A and 5-HT2C receptors are widely distributed in the central nervous system and are implicated in a range of physiological functions and neuropsychiatric disorders, including mood, anxiety, appetite, and pain mdpi.comfrontiersin.orgplos.org.

Given its 5-HT1A agonism, this compound could be investigated in preclinical models for conditions where this receptor plays a role, such as anxiety disorders or depression, although its prodrug was previously used for these indications wikipedia.orgmdpi.com. The 5-HT2C receptor is a particularly intriguing target, known to be involved in the regulation of mood, motor behavior, and appetite mdpi.com. Preclinical studies have suggested that 5-HT2C receptor agonists can have anorectic effects and may be relevant for treating drug addiction and impulse control disorders wikipedia.orgfrontiersin.org. Therefore, this compound's 5-HT2C agonism implies potential for novel preclinical investigations into its utility as an anorectic agent or in models of substance use disorders wikipedia.orgfrontiersin.orgnih.gov. Further preclinical mechanistic studies focusing on the specific downstream pathways and neural circuits modulated by this compound's activity at these receptors could uncover its precise therapeutic potential in these or other conditions.

Challenges and Opportunities in Translational Research of this compound (excluding human trials)

Translational research aims to bridge the gap between fundamental scientific discoveries and practical applications, with preclinical studies serving as a critical intermediate step muni.czbiorxiv.orghandwiki.org. For a compound like this compound, which was previously discontinued, significant challenges exist in its translational journey, even before considering human trials. A major hurdle is the "valley of death," representing the difficulty in advancing discoveries from basic research to preclinical and ultimately clinical applications, often due to financial, regulatory, and logistical obstacles muni.czbiorxiv.org. The limited predictivity of traditional preclinical models and data variability can also hinder successful translation wikipedia.orgchemspider.com.

However, the landscape of drug development offers opportunities for compounds like this compound through drug repurposing nih.govscienceopen.comremedi4all.orgfondation-charcot.org. Since this compound and its prodrug Oxaflozane (B1204061) have existing preclinical data, including some understanding of their pharmacology and basic safety profiles (from their initial development), this pre-existing knowledge could expedite future preclinical investigations for new indications nih.govremedi4all.orgfondation-charcot.org. The opportunity lies in leveraging advanced preclinical models and omics technologies to gain more precise mechanistic insights into this compound's known receptor activity and explore its potential in new therapeutic areas, thereby "de-risking" further development by building on existing information nih.govfondation-charcot.org. Interdisciplinary collaboration among biologists, pharmacologists, bioinformaticians, and engineers is essential to overcome these challenges and fully realize the potential of such compounds biorxiv.orghandwiki.org.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Flumexadol’s pharmacological mechanisms?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s structure-activity relationships or metabolic pathways. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: “How does this compound’s binding affinity to serotonin receptors compare to structurally analogous compounds in vitro?” Ensure alignment with hypotheses and feasibility of experimental validation .

Q. What experimental design parameters are critical for in vitro studies of this compound?

  • Methodological Answer : Define control groups (e.g., solvent controls, reference agonists/antagonists), replicate sample sizes (n ≥ 3), and assay conditions (pH, temperature, incubation time). Use dose-response curves to establish EC₅₀/IC₅₀ values. Document instrumentation calibration (e.g., spectrophotometers, HPLC) to minimize variability .

  • Example Table :
ParameterSpecification
Cell LineHEK-293 transfected with 5-HT₂A receptor
Concentration Range1 nM – 100 µM
Assay Duration24 hours

Q. How should researchers select data collection methods for this compound’s pharmacokinetic studies?

  • Methodological Answer : Prioritize LC-MS/MS for plasma concentration analysis due to high sensitivity. Validate methods per ICH guidelines (precision, accuracy, linearity). For tissue distribution studies, use homogenization followed by extraction protocols. Secondary data (e.g., existing toxicity databases) should be cross-verified with primary results .

Q. What strategies ensure rigorous integration of prior literature into this compound research?

  • Methodological Answer : Systematically catalog findings from PubMed/Scopus using keywords (e.g., “this compound receptor binding,” “metabolic stability”). Critically evaluate contradictory results (e.g., disparities in reported half-life) by comparing experimental conditions (species, dosing routes). Use tools like PRISMA flowcharts for transparent reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical models?

  • Methodological Answer : Conduct meta-analyses to quantify heterogeneity (I² statistic). Stratify studies by model type (e.g., murine vs. primate) or administration route. Use Bland-Altman plots to assess bias between assays. Replicate key experiments under standardized conditions to isolate confounding variables .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects in small-sample studies?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail. For longitudinal data, use mixed-effects models to account for intra-subject variability. Bootstrap resampling (≥1,000 iterations) enhances reliability in underpowered studies .

Q. How should ethical protocols be designed for human trials involving this compound analogs?

  • Methodological Answer : Submit IRB proposals detailing inclusion/exclusion criteria (e.g., renal/hepatic function thresholds). Implement double-blinding and randomization (block design) to mitigate bias. For pharmacokinetic studies, justify blood sampling frequency to balance data quality and participant burden .

Q. What systematic review methodologies apply to this compound’s safety profile?

  • Methodological Answer : Follow Cochrane Handbook guidelines: Define PICO criteria, screen studies via Rayyan, and assess bias with ROBINS-I tool. Synthesize adverse event data using risk ratios (95% CI). Address publication bias via funnel plots and Egger’s regression .

Q. How can researchers ensure reproducibility when reporting this compound’s synthetic pathways?

  • Methodological Answer : Document reaction conditions (catalyst, solvent, temperature) in tabular format. Provide NMR/MS spectra in supplementary materials with peak assignments. Use IUPAC nomenclature and explicit stereochemical descriptors. Adhere to journal-specific guidelines for spectral data presentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.